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Compound of Interest

Compound Name: Tilorone bis(propyl iodide)

Cat. No.: B15193378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tilorone

and its derivatives. Tilorone, a synthetic small molecule, is a potent antiviral agent and an

inducer of interferon.[1][2][3] This document details the chemical synthesis, experimental

protocols, and underlying signaling pathways associated with its mechanism of action.

Core Synthesis of Tilorone Dihydrochloride
The synthesis of Tilorone dihydrochloride typically originates from 2,7-dihydroxyfluoren-9-one,

a key pharmaceutical intermediate.[3][4][5][6][7] An effective and convenient preparation

method for this intermediate has been developed, which is crucial for the large-scale

production of Tilorone.[3][4][5][6] A novel method involving the methyl esterification of 4,4′-

dihydroxy-[1,1′-biphenyl]-2-carboxylic acid has been shown to proceed under milder conditions

with a higher yield, playing a significant role in the efficient preparation of 2,7-dihydroxyfluoren-

9-one.[3][4][5][6]

The overall synthesis can be summarized in the following key stages:

Formation of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid: This intermediate is

synthesized from a precursor molecule through a reaction involving concentrated sulfuric

acid.[4]
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Methyl Esterification: The carboxylic acid is then subjected to methyl esterification to improve

the subsequent cyclization step.[4][5]

Cyclization to 2,7-dihydroxy-9H-fluoren-9-one: The methyl ester is cyclized in the presence

of zinc chloride and polyphosphoric acid to form the fluorenone core.[4]

Alkylation and Acidification: Finally, 2,7-dihydroxy-9H-fluoren-9-one is reacted with 2-

diethylaminoethylchloride hydrochloride, followed by acidification to yield Tilorone

dihydrochloride.[4]

This optimized synthetic route has achieved an overall yield of 60%.[4]

Quantitative Data Summary
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Step No. Reaction Reactants
Reagents/C
onditions

Yield (%) Reference

1

Formation of

4,4′-

dihydroxy-

[1,1′-

biphenyl]-2-

carboxylic

acid

Compound 3

Concentrated

H₂SO₄, 110–

115 °C

Not specified [4]

2
Methyl

Esterification

4,4′-

dihydroxy-

[1,1′-

biphenyl]-2-

carboxylic

acid

CH₃OH,

Concentrated

H₂SO₄, reflux

Not specified [4]

3 Cyclization

Methyl 4,4′-

Dihydroxy-

[1,1′-

biphenyl]-2-

carboxylate

ZnCl₂, PPA,

110–120 °C
96% [4]

4 Alkylation

2,7-

dihydroxy-

9H-fluoren-9-

one

2-

diethylaminoe

thylchloride

hydrochloride

, KOH,

toluene,

reflux

Not specified [4]

5 Acidification

2,7-bis[2-

(Diethylamino

)ethoxy]-9H-

fluoren-9-one

Acid Not specified [4]

Overall Synthesis of

Tilorone

Compound 3 - 60% [4]
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dihydrochlori

de

Experimental Protocols
Synthesis of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic
acid (4)
Compound 3 (200 g, 1.20 mol) is dissolved in concentrated H₂SO₄ (570 mL) and heated to

110–115 °C. The reaction progress is monitored, and upon completion, the mixture is cooled

and processed to isolate compound 4.[4]

Synthesis of Methyl 4,4′-Dihydroxy-[1,1′-biphenyl]-2-
carboxylate (5)
A mixture of compound 4 (50 g, 0.22 mol), concentrated H₂SO₄ (5 mL), and CH₃OH (400 mL)

is refluxed for 2 hours. After cooling to room temperature, the precipitated product, compound

5, is collected.[4]

Synthesis of 2,7-Dihydroxy-9H-fluoren-9-one (2)
Compound 5 is treated with ZnCl₂ and polyphosphoric acid (PPA) at a temperature of 110–120

°C. This reaction results in the cyclization to form compound 2 in a 96% yield.[4] This method is

a significant improvement over direct cyclization of compound 4, which requires a much higher

temperature of 200 °C.[4][6]

Synthesis of Tilorone dihydrochloride (1)
Compound 2 is reacted with 2-diethylaminoethylchloride hydrochloride in toluene in the

presence of KOH under reflux for 24 hours to give 2,7-bis[2-(Diethylamino)ethoxy]-9H-fluoren-

9-one. This intermediate is subsequently acidified to afford the final product, Tilorone

dihydrochloride (1).[4]

Synthesis of Tilorone Derivatives
The versatile fluorenone core of Tilorone allows for the synthesis of various derivatives.[7][8][9]

These derivatives are often created by modifying the fluorenone skeleton, the side chains, or
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the amino groups to explore new biological activities, such as anticancer properties.[7]

Palladium-catalyzed dehydrogenative cyclization of benzophenones provides a concise and

effective route to fluorenone derivatives with good functional group compatibility.[10] Other

synthetic strategies include the Suzuki cross-coupling reaction for fluorenone-containing oligo-

and polyfluorene derivatives.[8]

Mechanism of Action and Signaling Pathways
Tilorone is a known inducer of interferon, which is a key component of the innate immune

response to viral infections.[1][3] The hypothesized mechanism of action involves the activation

of innate immunity pathways, such as the RIG-I-like receptor (RLR) signaling pathway.[1][11]

This pathway is responsible for sensing intracellular viral RNA and triggering a cellular antiviral

response, leading to the production of interferons.[1]

Tilorone Synthesis Workflow

Starting Material Intermediates Final Product

Compound 3 4,4'-dihydroxy-
[1,1'-biphenyl]-2-carboxylic acid

Conc. H₂SO₄

110-115 °C Methyl 4,4'-Dihydroxy-
[1,1'-biphenyl]-2-carboxylate

CH₃OH, Conc. H₂SO₄

reflux 2,7-dihydroxy-
9H-fluoren-9-one

ZnCl₂, PPA
110-120 °C 2,7-bis[2-(Diethylamino)ethoxy]

-9H-fluoren-9-one

2-diethylaminoethylchloride HCl
KOH, toluene, reflux

Tilorone dihydrochlorideAcidification

Click to download full resolution via product page

Caption: Workflow for the synthesis of Tilorone dihydrochloride.

Hypothesized RIG-I Signaling Pathway Activated by
Tilorone
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Caption: Hypothesized RIG-I signaling pathway activated by Tilorone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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